Enhanced Lipophilicity (logP 4.03) Drives Superior Predicted Membrane Permeability vs. Smaller Ring and Chloro Analogs
1-((4-Bromophenyl)sulfonyl)azepane exhibits a calculated logP (XLogP3) of 4.03, which is substantially higher than that of its 4-membered azetidine analog (logP 2.86) and its 6-membered piperidine analog (logP 3.64) [1]. This 1.17 logP unit increase relative to the azetidine corresponds to a ~15-fold higher predicted octanol-water partition coefficient, indicating significantly enhanced lipophilicity. In the context of central nervous system (CNS) drug discovery, where optimal logP values often range between 2 and 4, the azepane derivative's lipophilicity profile may offer advantages for crossing the blood-brain barrier compared to less lipophilic analogs, while remaining within a desirable range for oral absorption .
| Evidence Dimension | Lipophilicity (Calculated logP) |
|---|---|
| Target Compound Data | XLogP3 = 4.03 |
| Comparator Or Baseline | 1-(4-Bromophenyl)sulfonylazetidine (logP 2.86); 1-(4-Bromophenyl)sulfonylpiperidine (logP 3.64); 1-(4-Chlorophenyl)sulfonylazepane (logP 3.22) |
| Quantified Difference | ΔlogP = +1.17 vs. azetidine; +0.39 vs. piperidine; +0.81 vs. 4-chloro analog |
| Conditions | Calculated XLogP3 values from PubChem and ChemSrc databases |
Why This Matters
Lipophilicity is a primary determinant of membrane permeability and, consequently, oral bioavailability and CNS penetration. This quantitative difference supports the selection of the azepane derivative when a more lipophilic chemotype is required.
- [1] 1-((4-Bromophenyl)sulfonyl)azepane. PubChem Compound Summary. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1327395. View Source
